(2E)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylprop-2-en-1-one
Description
(2E)-1-{3-Methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylprop-2-en-1-one (CAS: 2321336-68-7) is an N-acylated nortropane derivative characterized by an 8-azabicyclo[3.2.1]octane core substituted with a methoxy group at position 3 and a propen-1-one moiety bearing a phenyl group in the (2E)-configuration . Its molecular formula is C₁₇H₂₁NO₂ (MW: 271.35 g/mol). The compound is synthesized via palladium-catalyzed aminocarbonylation, a method optimized for producing structurally related N-acyl nortropanes with high regioselectivity .
Key structural features include:
- Bicyclic scaffold: The 8-azabicyclo[3.2.1]octane core confers rigidity, influencing binding affinity in biological systems.
- Methoxy substitution: The 3-methoxy group enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
(E)-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-20-16-11-14-8-9-15(12-16)18(14)17(19)10-7-13-5-3-2-4-6-13/h2-7,10,14-16H,8-9,11-12H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFUJZVDQQVTJC-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CC2CCC(C1)N2C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylprop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under controlled conditions to form the bicyclic structure.
Formation of the Enone Moiety: The enone moiety is introduced through an aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form the enone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction, continuous flow reactors for methoxylation, and large-scale batch reactors for aldol condensation.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the enone moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a bicyclic structure, characterized by the presence of an azabicyclo[3.2.1]octane core and a phenylpropene moiety. Its molecular formula is C17H23NO2, with a molecular weight of 273.37 g/mol. The unique structural attributes contribute to its diverse applications.
Chemistry
Building Block for Synthesis
- The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly valuable in synthesizing other bicyclic compounds and derivatives through various chemical reactions such as aldol condensation and Diels-Alder reactions.
Table 1: Synthetic Routes
| Reaction Type | Description |
|---|---|
| Diels-Alder Reaction | Formation of the bicyclic core from diene and dienophile under controlled conditions |
| Aldol Condensation | Introduction of the enone moiety through reaction of aldehyde and ketone |
| Oxidation | Formation of oxidized derivatives using reagents like potassium permanganate |
| Reduction | Conversion to reduced forms using sodium borohydride or lithium aluminum hydride |
Biology
Biochemical Probes
- Investigated for its potential as a biochemical probe due to its unique structure that allows interaction with various biological targets.
Mechanism of Action
- The compound may inhibit viral replication or induce apoptosis in cancer cells by modulating specific enzymes or signaling pathways.
Case Study: Antiviral Activity
- Research has indicated that derivatives of this compound show promising antiviral activity against certain viruses, potentially through inhibition of viral enzymes.
Medicine
Therapeutic Properties
- Explored for potential therapeutic applications, including antiviral and anticancer activities. The compound's ability to interact with biological targets makes it a candidate for drug development.
Table 2: Potential Therapeutic Applications
| Application Type | Description |
|---|---|
| Antiviral | Inhibition of viral replication mechanisms |
| Anticancer | Induction of apoptosis in cancer cells through modulation of signaling pathways |
| Neurotransmitter Modulation | Potential role as a neurotransmitter reuptake inhibitor, influencing serotonin and dopamine levels |
Industry
Material Development
- Utilized in the development of novel materials and catalysts due to its unique chemical properties.
Catalytic Applications
- The compound can serve as a catalyst in various chemical reactions, enhancing efficiency and selectivity.
Mechanism of Action
The mechanism of action of (2E)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of the 8-Azabicyclo[3.2.1]octane Family
The following table summarizes key analogues and their distinguishing features:
Key Findings from Comparative Studies
Electronic and Steric Effects
Biological Activity
The compound (2E)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylprop-2-en-1-one represents a class of bicyclic compounds that have garnered interest due to their potential pharmacological applications, particularly in the modulation of neurotransmitter systems. This article synthesizes available research findings on its biological activity, focusing on its mechanisms, therapeutic potential, and structure-activity relationships.
Chemical Structure and Properties
The compound can be characterized by its unique bicyclic structure, which includes an azabicyclo[3.2.1]octane core and a phenylpropene moiety. The molecular formula is C16H19NO2, and the compound has a molecular weight of 273.33 g/mol.
Research indicates that derivatives of the azabicyclo[3.2.1]octane scaffold, including this compound, act primarily as monoamine reuptake inhibitors . They inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical in mood regulation and cognitive functions.
Key Findings:
- Neurotransmitter Modulation : The compound demonstrated significant inhibition of serotonin transporter (SERT) and norepinephrine transporter (NET) activities in vitro, suggesting potential antidepressant effects .
- Anticonvulsant Activity : In animal models, similar compounds have shown efficacy in reducing seizure activity, indicating a possible role in treating epilepsy .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
Case Study 1: Antidepressant Potential
In a study evaluating various azabicyclo[3.2.1]octane derivatives, this compound was tested for its antidepressant properties using forced swim tests in rodents. Results indicated a significant reduction in immobility time compared to control groups, supporting its potential as an antidepressant agent.
Case Study 2: Seizure Models
In another investigation involving pilocarpine-induced seizures in rats, compounds structurally related to this compound exhibited dose-dependent anticonvulsant activity with minimal side effects observed at therapeutic doses .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be closely linked to modifications within its structure:
- Substituents on the Phenyl Ring : Variations in substituents influence the potency and selectivity for neurotransmitter transporters.
- Bicyclic Core Modifications : Alterations to the azabicyclo structure can enhance or reduce binding affinity to target receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
